Sulfosalicylic acid dihydrate

説明

Historical Context and Foundational Research in Organic Acids

The study of organic acids has a rich history, dating back to ancient times. Prehistoric civilizations likely encountered acetic acid through the accidental production of vinegar from fermented beverages. libretexts.org The Sumerians are known to have used vinegar as a condiment and preservative. libretexts.org In the 8th century, the Islamic alchemist Jabir Ibn Hayyan is credited with the discovery of citric acid. libretexts.org However, it wasn't until 1784 that Swedish chemist Carl Wilhelm Scheele first isolated crystalline citric acid from lemon juice. libretexts.org

The 19th century marked a pivotal period in the understanding of organic compounds. Friedrich Wöhler's synthesis of urea (B33335) in 1828 was a landmark achievement, demonstrating that organic compounds could be created from inorganic starting materials and challenging the prevailing theory of vitalism. iitk.ac.inboronmolecular.com This discovery paved the way for the systematic study and synthesis of a vast array of organic molecules. The development of techniques like combustion analysis by Justus von Liebig and Joseph Louis Gay-Lussac further propelled the field of organic chemistry forward by enabling the determination of the elemental composition of organic compounds. murov.info The elucidation of the structure of benzene (B151609) by August Kekulé and Archibald Scott Couper's formulation of structural formulas in the late 19th century provided a foundational understanding of the arrangement of atoms in organic molecules. boronmolecular.com

Evolution of Research Interest and Diverse Applications of 5-Sulfosalicylic Acid Dihydrate

Initially recognized for its utility in clinical chemistry, 5-sulfosalicylic acid has a long-standing application in the detection of proteinuria, a condition characterized by the presence of excess protein in the urine. scielo.org.codroracle.aiengscientific.com The sulfosalicylic acid test is a simple and rapid method that causes the precipitation of proteins, allowing for a qualitative or semi-quantitative assessment of their concentration. droracle.aiengscientific.comnih.gov This test is particularly valuable for detecting various types of proteins, including albumin and globulins. droracle.ainih.gov

Over time, the applications of 5-sulfosalicylic acid dihydrate have expanded significantly beyond clinical diagnostics. Its ability to precipitate proteins has been harnessed in biochemical research for various purposes. It is widely used as a fixing agent to immobilize proteins in gels after electrophoresis, a technique for separating proteins based on their size and charge. chemicalbook.comchemicalbook.comsigmaaldrich.comscbt.com Furthermore, it serves as a reagent for removing unwanted proteins from biological samples prior to analysis by methods such as high-performance liquid chromatography (HPLC). chemicalbook.comsigmaaldrich.comabcam.com

In the realm of analytical chemistry, 5-sulfosalicylic acid dihydrate is employed as a metal chelating agent, forming stable complexes with a range of metal ions. chemicalbook.comsigmaaldrich.comabcam.comdiscofinechem.com This property makes it useful for the detection and quantification of metals in various samples. chemicalbook.comsigmaaldrich.com It has also been utilized as a spray reagent for the detection of amino acids on thin-layer chromatography plates. abcam.comfishersci.no

More recently, research has explored the role of 5-sulfosalicylic acid dihydrate as an efficient organocatalyst in various organic reactions. rasayanjournal.co.inresearchgate.net For instance, it has been successfully used to catalyze the Pechmann condensation for the synthesis of coumarins and in one-pot, multi-component reactions to produce highly functionalized furan-2(5H)-one and 3-pyrrolin-2-one molecules. rasayanjournal.co.inresearchgate.net

Significance in Interdisciplinary Scientific Fields

The diverse functionalities of 5-sulfosalicylic acid dihydrate have established its importance across several interconnected scientific fields:

Biochemistry and Molecular Biology: Its primary role in protein precipitation and fixation is fundamental to proteomics research, enabling the separation and analysis of complex protein mixtures. engscientific.comchemicalbook.comchemicalbook.com It is also used in sample preparation for techniques like SDS-PAGE and ion-exchange chromatography. engscientific.com

Analytical Chemistry: As a chelating agent and a reagent in chromatographic methods, it contributes to the accurate detection and quantification of both metals and organic molecules. chemicalbook.comsigmaaldrich.comabcam.comfishersci.no A notable application is in a modified enzyme-linked immunosorbent assay (ELISA) for the determination of fluoroquinolones in fishery products, where it aids in sample extraction and eliminates matrix interference. nih.govresearchgate.net

Materials Science: Research has shown its utility as a doping agent for conductive polymers like polyaniline, highlighting its potential in the development of new electronic materials. abcam.comfishersci.no

Organic Synthesis: Its emergence as an effective and environmentally friendly organocatalyst opens up new avenues for the synthesis of complex organic molecules, contributing to the field of green chemistry. rasayanjournal.co.inresearchgate.net

Clinical Chemistry: Despite the development of newer methods, the sulfosalicylic acid test remains a valuable tool for the rapid screening of proteinuria, particularly in resource-limited settings. scielo.org.codroracle.aiengscientific.com

The multifaceted nature of 5-sulfosalicylic acid dihydrate, from its historical roots in the study of organic acids to its modern applications in catalysis and materials science, underscores its enduring significance in the landscape of contemporary chemical research.

| Property | Value |

| Molecular Formula | C₇H₆O₆S·2H₂O cymitquimica.com |

| Molecular Weight | 254.21 g/mol cymitquimica.com |

| Appearance | White to almost white crystalline powder cymitquimica.comchemicalbook.com |

| Melting Point | 103-112 °C fishersci.no |

| Solubility | Freely soluble in water; soluble in alcohol and ether sigmaaldrich.comfishersci.noscharlab.com |

| CAS Number | 5965-83-3 sigmaaldrich.comfishersci.no |

Table 1. Physicochemical Properties of 5-Sulfosalicylic Acid Dihydrate

| Application Area | Specific Use |

| Biochemistry | Protein precipitation and fixation in electrophoresis chemicalbook.comchemicalbook.comsigmaaldrich.com |

| Removal of proteins prior to HPLC analysis chemicalbook.comsigmaaldrich.comabcam.com | |

| Analytical Chemistry | Metal chelating agent for detection and quantification chemicalbook.comsigmaaldrich.comabcam.com |

| Spray reagent for amino acid detection (TLC) abcam.comfishersci.no | |

| Sample extraction in ELISA for fluoroquinolones nih.govresearchgate.net | |

| Organic Synthesis | Organocatalyst for coumarin (B35378) and furanone synthesis rasayanjournal.co.inresearchgate.net |

| Materials Science | Doping agent for polyaniline abcam.comfishersci.no |

| Clinical Chemistry | Detection of proteinuria scielo.org.codroracle.aiengscientific.com |

Table 2. Key Research Applications of 5-Sulfosalicylic Acid Dihydrate

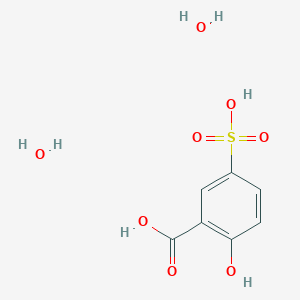

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDKTFQBRFWJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073983 | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-83-3 | |

| Record name | 5-Sulfosalicylic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-sulfobenzoic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09NGQ462S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies Involving 5 Sulfosalicylic Acid Dihydrate

Established Synthetic Protocols for 5-Sulfosalicylic Acid Dihydrate

The primary and most established method for synthesizing 5-sulfosalicylic acid involves the direct sulfonation of salicylic (B10762653) acid. This electrophilic aromatic substitution reaction is typically achieved by heating salicylic acid with concentrated sulfuric acid. chemicalbook.com One common protocol involves reacting one part of salicylic acid with five parts of concentrated sulfuric acid. chemicalbook.com

An alternative, well-documented laboratory synthesis starts from the more accessible starting material, aspirin (B1665792) (acetylsalicylic acid). researchgate.net This process involves two main steps:

Hydrolysis of Aspirin: Aspirin is first hydrolyzed to salicylic acid. This is typically accomplished by heating aspirin with dilute sulfuric acid. researchgate.net The resulting salicylic acid crystallizes upon cooling. researchgate.net

Sulfonation of Salicylic Acid: The obtained salicylic acid is then treated with concentrated sulfuric acid and heated. For instance, 2.00 g of salicylic acid can be reacted with 10.0 mL of concentrated sulfuric acid and heated in a boiling water bath. After about 30 minutes of heating to 100°C, the mixture may solidify as the product forms. researchgate.net Upon cooling, the reaction mixture is poured into a saturated sodium chloride solution (brine) to precipitate the 5-sulfosalicylic acid, which can then be collected by filtration. researchgate.net This method has been reported to yield a fine, white crystalline powder with a yield of approximately 87%. researchgate.net Research indicates that this process consistently produces the 5-sulfo isomer as the sole product. researchgate.net

The dihydrate form is typically obtained through crystallization from aqueous solutions. chemicalbook.com

| Method | Starting Material | Reagents | Key Steps | Reported Yield |

| Direct Sulfonation | Salicylic Acid | Concentrated Sulfuric Acid | Heating the reactants together. | Not specified in results. |

| From Aspirin | Acetylsalicylic Acid (Aspirin) | 1. Dilute Sulfuric Acid2. Concentrated Sulfuric Acid3. Saturated NaCl solution | 1. Hydrolysis of aspirin to salicylic acid.2. Sulfonation of salicylic acid with heat.3. Precipitation in brine and filtration. | ~87% researchgate.net |

Novel Approaches in 5-Sulfosalicylic Acid Dihydrate Synthesis

Novel synthetic strategies involving 5-sulfosalicylic acid (5-SSA) are often focused on its application in materials science, particularly in the creation of metal-organic frameworks (MOFs). These approaches use 5-SSA not just as a target compound but as a key ligand for constructing complex architectures.

A notable example is the hydrothermal synthesis of a Holmium(III)-based metal-organic framework, designated [Ho(5-SSA)]. dergipark.org.tr In this method, 5-sulfosalicylic acid is reacted with a holmium salt under hydrothermal conditions to create a novel cage-like structure. dergipark.org.tr The resulting Ho-MOF exhibits characteristic luminescence from the Ho+3 ion, demonstrating a successful energy transfer from the 5-SSA ligand to the metal center. dergipark.org.tr Such materials are explored for their potential in technological applications like sensors and luminescent devices. dergipark.org.tr

While the synthesis of 5-sulfosalicylic acid itself is a well-established process, its use as a building block in the programmed synthesis of functional materials like MOFs represents a modern and innovative application of its chemistry. dergipark.org.tr

Formation of Proton-Transfer Organic Adducts and Salts

5-Sulfosalicylic acid is a strong acid capable of readily donating protons from its sulfonic acid and carboxylic acid groups. scientificlabs.co.uksigmaaldrich.com This property makes it an excellent candidate for forming crystalline proton-transfer compounds, or organic salts, with a wide variety of Lewis bases. iucr.orgiucr.org The resulting adducts are often stabilized by extensive hydrogen-bonding networks, making them suitable for studies in crystal engineering and molecular assembly. iucr.orgnih.gov

The good crystallinity of these salts has been utilized to study bases that are otherwise difficult to crystallize, such as theophylline (B1681296) and trimethoprim. iucr.org 5-SSA has been shown to form 1:1 proton-transfer compounds with ortho-substituted monocyclic heteroaromatic Lewis bases. scientificlabs.co.uksigmaaldrich.com

Key examples of such adducts include:

With Aromatic Polyamines: 5-SSA forms proton-transfer compounds with 2,6-diaminopyridine (B39239) and 1,4-phenylenediamine. nih.gov In the case of 2,6-diaminopyridine, a single proton transfer occurs to the pyridine (B92270) nitrogen, resulting in a monohydrated salt. iucr.org With 1,4-phenylenediamine, a dianionic 5-SSA species is formed from the deprotonation of both the sulfonic and carboxylic acid groups. iucr.orgnih.gov Both structures feature extensively hydrogen-bonded, three-dimensional layered polymers. nih.gov

With 3-Aminopyridine (B143674): The reaction of 5-SSA and 3-aminopyridine in the same solvent system can yield two different 1:1 proton-transfer adducts: a monohydrate and an anhydrous form. nih.gov

With 4-Aminobenzoic Acid: An anhydrous 1:1 proton-transfer compound is formed between 5-SSA and 4-aminobenzoic acid, creating a polymeric network structure. iucr.org

With Isonicotinamide: Mechanochemical grinding and solution-based methods have produced a diversity of salts with isonicotinamide, including three different polymorphs. acs.org

With Diazo Compounds: It also forms proton-transfer dye complexes with compounds like 4-(phenyldiazenyl)aniline. abcam.comdanaher.com

| Base | Stoichiometry (5-SSA:Base) | Resulting Adduct Name | Key Structural Features |

| 2,6-Diaminopyridine | 1:1 | 2,6-Diaminopyridinium 3-carboxy-4-hydroxybenzenesulfonate monohydrate nih.gov | Single proton transfer to pyridine N; extensively hydrogen-bonded layered polymer. iucr.orgnih.gov |

| 1,4-Phenylenediamine | 1:2 (anion:dication) | 1,4-Phenylenediaminium 3-carboxylato-4-hydroxybenzenesulfonate nih.gov | Deprotonation of both sulfonic and carboxylic acid groups; layered polymer structure. iucr.orgnih.gov |

| 3-Aminopyridine | 1:1 | 3-Aminopyridinium 3-carboxy-4-hydroxybenzenesulfonate (monohydrate and anhydrous forms) nih.gov | Three-dimensional layered polymer structures. nih.gov |

| 4-Aminobenzoic Acid | 1:1 | 4-Carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate iucr.org | Hydrogen-bonded polymeric network. iucr.org |

| Isonicotinamide | 1:1 and 1:2 | (5-SSA-2H)⁻·(INA-H)⁺·H₂O and other forms acs.org | Multiple polymorphs and solvates identified. acs.org |

Role as an Intermediate in the Synthesis of Active Pharmaceutical Ingredients

5-Sulfosalicylic acid is classified as a pharmaceutical intermediate, a chemical compound that serves as a building block in the manufacture of Active Pharmaceutical Ingredients (APIs). pharmacompass.compharmanoble.com While specific pathways where it acts as a direct precursor to a final API are not detailed in the provided context, its utility is evident in several related aspects of pharmaceutical development and production.

Its primary role as an intermediate is in the synthesis of more complex derivatives. For example, it can be used to prepare adducts and salts with pharmaceutically relevant bases, as detailed in the previous section. iucr.orgnih.gov It may also be used in the preparation of poly[[tris(di-2-pyridylamine)tris([μ]-5-sulfonatosalicylato)tricopper(II)] trihydrate]. scientificlabs.co.uk

Coordination Chemistry and Metal Complexation Research of 5 Sulfosalicylic Acid Dihydrate

Ligand Characteristics and Chelation Mechanisms of 5-Sulfosalicylic Acid

5-Sulfosalicylic acid (H₃SSal) is a multifunctional ligand, a feature that underpins its rich coordination chemistry. Its structure, containing a benzene (B151609) ring substituted with carboxyl (-COOH), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups, provides multiple potential binding sites for metal ions.

Identification of Potential Donor Sites and Coordination Modes

The 5-sulfosalicylic acid molecule possesses three functional groups: a sulfonic acid group, a carboxylic acid group, and a phenolic hydroxyl group. onu.edu.ua These groups serve as the primary donor sites for coordination with metal ions. researchgate.net The versatility of 5-sulfosalicylic acid as a ligand stems from its ability to exist in various forms depending on the extent of deprotonation. onu.edu.ua Six distinct forms have been identified:

Neutral (H₃SSal)

Singly deprotonated at the sulfo group (H₂SSal⁻)

Singly deprotonated at the carboxy group

Doubly deprotonated at the sulfo and carboxy groups (HSSal²⁻)

Doubly deprotonated at the sulfo and hydroxyl groups

Triply (completely) deprotonated (SSal³⁻) onu.edu.ua

This array of deprotonated species allows for a multitude of coordination modes. The ligand can act as a counter-anion without directly coordinating to the metal, or it can bind to the metal center in a monodentate, bidentate, or bridging fashion. onu.edu.uaresearchgate.net This flexibility enables the formation of diverse architectures, from simple mononuclear complexes to complex coordination polymers like chains, ladders, and helices. onu.edu.ua The presence of the aromatic ring also facilitates the formation of supramolecular networks through hydrogen bonding and π–π stacking interactions. onu.edu.ua

Complexation with Transition Metal Ions (e.g., Cu(II), Fe(III), Sc(III))

The interaction of 5-sulfosalicylic acid with transition metals has been a subject of extensive research.

With Copper(II) , 5-sulfosalicylic acid forms a variety of complexes. For instance, a trinuclear complex, [Cu₃(SSal)₂(Bipy)₂(H₂O)₄]·4H₂O, has been synthesized where the sulfosalicylate is completely deprotonated. researchgate.net In other cases, mononuclear salt-like compounds such as Cu(HSSal)(Bipy)₂ are formed, containing both a coordinated and a non-coordinated sulfosalicylate anion. researchgate.net The coordination environment around the Cu(II) ion is often a distorted octahedral or tetrahedral geometry. researchgate.net

Iron(III) forms stable chelate complexes with 5-sulfosalicylic acid, which are often colored. onu.edu.ua This property is utilized in the complexometric titration of iron(III). onu.edu.ua The synthesis of hydrated Fe(III)(SSal) has been achieved by reacting Na₂HSsal with Fe(NO₃)₃. onu.edu.ua Spectrophotometric studies have been instrumental in understanding the formation of these Fe(III) complexes in solution.

Scandium(III) also forms stable complexes with 5-sulfosalicylic acid in aqueous solutions. nih.govjst.go.jp Potentiometric pH titrations and spectrophotometry have been used to determine the stability constants and stoichiometries of these complexes. nih.govjst.go.jp Studies have shown the formation of ML and ML₂ type complexes, where L represents the 5-sulfosalicylate ligand. nih.govjst.go.jp The Sc(III)-5SSA complexes have been found to be more stable than complexes with other salicylic (B10762653) acid derivatives like 5-nitrosalicylic acid. nih.govjst.go.jp

Complexation with Alkali, Alkaline Earth, and Main-Group Metal Ions (e.g., Na(I), Rb(I), Cs(I), Pb(II), Mg(II), Ca(II))

5-Sulfosalicylic acid readily forms complexes with a range of alkali, alkaline earth, and main-group metals, often resulting in polymeric structures. researchgate.net

With alkali metals such as Sodium(I) , Rubidium(I) , and Caesium(I) , the resulting complexes typically feature three-dimensional framework polymer structures. For example, the rubidium(I) complex, [Rb₃(H₂SSA)(HSSA)(H₂O)₄]n, is a three-dimensional hydrogen-bonded framework polymer. researchgate.net In this structure, the metal centers are interlinked through oxygen donors from the sulfonate, carboxylate, and phenolate (B1203915) groups of the 5-sulfosalicylate ligands. researchgate.net The anhydrous caesium(I) complex, [Cs(H₂SSA)]n, also exhibits a three-dimensional framework polymer structure. researchgate.net

Alkaline earth metals like Magnesium(II) and Calcium(II) also form complexes with 5-sulfosalicylic acid. researchgate.net Due to their higher positive charge and smaller ionic radii compared to alkali metals, they have a greater tendency to form complexes. Potentiometric studies have investigated the complex equilibria of Ca(II) and Mg(II) with 5-sulfosalicylic acid, revealing the formation of species such as ML₂H, ML₂H₂, and ML₃H₃. researchgate.net

In the case of the main-group metal Lead(II) , the complex [Pb(H₂SSA)₂(H₂O)]n forms helical step-polymer ribbon sub-structures. researchgate.net The lead center has an irregular Pb-O₇ coordination, comprising a monodentate water molecule and six sulfonate-oxygen donors from three separate ligands. researchgate.net

Structural Elucidation of 5-Sulfosalicylate Metal Complexes

The precise arrangement of atoms within the metal complexes of 5-sulfosalicylic acid is determined using various analytical techniques, with single crystal X-ray diffraction being the most definitive method. Spectroscopic methods provide complementary information about the coordination environment.

Spectroscopic Characterization of Coordination Compounds (e.g., FT-IR, ¹H NMR, ¹³C NMR)

Spectroscopic techniques are vital for characterizing coordination compounds, providing insights into the ligand's binding to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy is widely used to identify the coordination mode of the 5-sulfosalicylate ligand. The coordination of the carboxylate and sulfonate groups to the metal ion is typically indicated by shifts in the positions of their characteristic vibrational bands. For example, a shift in the symmetric stretching vibration of the carboxylate group (COO⁻) can suggest its involvement in coordination. researchgate.net The broad peaks in the 3500-3200 cm⁻¹ range in the spectrum of 5-sulfosalicylic acid are attributed to O-H and C-H bending, while peaks between 1300 cm⁻¹ and 1000 cm⁻¹ are indicative of the SO₃⁻ group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the structure of the complexes in solution. In ¹H NMR, the chemical shifts of the protons on the aromatic ring of the 5-sulfosalicylate ligand are sensitive to the coordination environment. Upon complexation, these signals may shift or broaden. ¹³C NMR spectroscopy gives direct information about the carbon skeleton of the molecule. bhu.ac.in The signals for the carbon atoms of the carboxyl, hydroxyl, and sulfonate-bearing carbons are particularly informative. Changes in their chemical shifts upon addition of a metal ion can confirm the participation of these functional groups in coordination. Although detailed NMR data for many solid-state complexes can be challenging to obtain, these techniques are invaluable for studying species in solution. researchgate.netresearchgate.net

| Technique | Observed Changes Upon Complexation | Information Gained |

|---|---|---|

| FT-IR | Shifts in the vibrational frequencies of -COOH, -OH, and -SO₃H groups. | Identifies which functional groups are involved in coordination with the metal ion. |

| ¹H NMR | Shifts and/or broadening of proton signals, especially those on the aromatic ring. | Provides information about the electronic environment of the ligand upon complexation in solution. |

| ¹³C NMR | Shifts in the resonance signals of carbon atoms, particularly those of the carboxyl, hydroxyl, and sulfonate-bearing carbons. | Confirms the involvement of specific carbon atoms and their associated functional groups in the coordination. |

Polymeric and Supramolecular Architectures in 5-Sulfosalicylate Metal Complexes

The 5-sulfosalicylate (SSA) anion is a versatile ligand in coordination chemistry, capable of assembling metal ions into a variety of polymeric and supramolecular architectures. Its three functional groups—sulfonate (SO₃H), carboxyl (COOH), and hydroxyl (OH)—can deprotonate to varying degrees, leading to monoanionic (H₂SSA⁻), dianionic (HSSA²⁻), or trianionic (SSA³⁻) species. onu.edu.uaresearchgate.net This versatility in charge and available donor atoms allows for diverse coordination modes, which are fundamental to the construction of complex multi-dimensional structures. onu.edu.ua

The ability of 5-sulfosalicylate to act as a multidentate ligand, bridging multiple metal centers, is a key factor in the formation of coordination polymers. These polymers can exhibit a range of architectures, from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. onu.edu.ua For instance, the reaction of 5-sulfosalicylic acid with lead(II) results in a complex, [Pb(H₂SSA)₂(H₂O)]n, that forms helical step-polymer ribbons. In this structure, the lead center is coordinated by six sulfonate oxygen donors from three different ligands and one water molecule. These ribbons are further linked by hydrogen bonds involving the carboxylic acid and phenol (B47542) groups, creating a 3D layered polymer. researchgate.net

Similarly, complexes with alkali metals like rubidium(I) and caesium(I) also form 3D framework polymers. The rubidium(I) complex, [Rb₃(H₂SSA)(HSSA)(H₂O)₄]n, features three distinct seven-coordinate metal centers linked by oxygen donors from the sulfonate, carboxylate, and phenolate groups of both monoanionic and dianionic SSA ligands, as well as a bridging water molecule, resulting in a 3D hydrogen-bonded framework. researchgate.net Bismuth(III) complexes also form polymeric structures in the solid state, with extended frameworks built from dimeric units of [Bi(HSsal)]₂ or [Bi(HSsal)(H₂Ssal)]₂. rsc.org

Table 1: Examples of Polymeric Architectures in 5-Sulfosalicylate Metal Complexes

| Metal Ion | Complex Formula | Architecture | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| Lead(II) | [Pb(H₂SSA)₂(H₂O)]n | 3D Layered Polymer | Helical step-polymer ribbons linked by hydrogen bonds. Pb-O₇ coordination from sulfonate groups and water. | researchgate.net |

| Rubidium(I) | [Rb₃(H₂SSA)(HSSA)(H₂O)₄]n | 3D Framework Polymer | Three independent seven-coordinate Rb centers linked by sulfonate, carboxylate, phenolate, and water bridges. | researchgate.net |

| Caesium(I) | [Cs(H₂SSA)]n | 3D Framework Polymer | Irregular Cs-O₉ repeating unit. | researchgate.net |

| Bismuth(III) | [PhBi(HSsal)H₂O]∞ | 1D Polymeric Chain | Extended framework constructed from dimeric [Bi(HSsal)]₂ units. | rsc.org |

| Zinc(II) | [Zn(HSsal)(biim-4)]∙0.5H₂O | 3D Metal-Organic Framework | Zn atoms are bridged by HSsal anions to form a 1D chain, which are then linked by biim-4 ligands. | researchgate.net |

| Copper(II) | Na[(H₂O)₃(Ssal)Cu(II)]·H₂O | Not specified | The Ssal³⁻ anion coordinates bidentately to the Cu(II) ion through the carboxylic and phenolic oxygens. | onu.edu.ua |

Reactivity and Stability Profiles of 5-Sulfosalicylic Acid Metal Complexes

The reactivity and stability of metal complexes derived from 5-sulfosalicylic acid are governed by several factors, including the nature of the metal ion, pH, solvent conditions, and the presence of other ligands. The formation of these complexes is itself a key aspect of the ligand's reactivity. Simple metal 5-sulfosalicylate salts can be synthesized through straightforward reactions of the acid with metal oxides, hydroxides, or carbonates in an aqueous medium. onu.edu.uaresearchgate.net More complex structures, including metal-organic frameworks (MOFs) and mixed-ligand systems, are often prepared under hydrothermal conditions. onu.edu.ua However, these conditions can sometimes lead to unintended reactions; for instance, the decarboxylation of 5-sulfosalicylic acid to form 4-hydroxybenzenesulfonate (B8699630) has been observed under certain hydrothermal syntheses. onu.edu.ua

The stability of 5-sulfosalicylate complexes in solution is highly dependent on pH, which dictates the protonation state of the ligand and thus its coordinating ability. For the Fe(III)-sulfosalicylate system, the predominant species formed in acidic solution is a 1:1 complex. odinity.com Further substitution to form 1:2 and 1:3 complexes can occur, but this generally requires more alkaline conditions. odinity.com The stability of these complexes can be quantified by their stability constants (β). Spectroscopic and pH-metric studies have been used to determine these constants for various metal ions. For example, the stability constant (β₁) for the 1:1 Fe(III)-sulfosalicylate complex has been determined to be approximately 420.45 M⁻¹. odinity.com

Studies on Co(II), Ni(II), and Cu(II) complexes have shown that their stability is also influenced by the solvent medium. derpharmachemica.com When investigated in urea-water mixtures, the stability of the complexes was found to increase with a higher concentration of urea (B33335). This trend is attributed to the decrease in the dielectric constant of the medium, indicating that electrostatic forces are a dominant factor in the complexation equilibrium. derpharmachemica.com This follows Born's classical treatment, where the electrostatic contribution to the free energy of complex formation varies linearly with the reciprocal of the dielectric constant. derpharmachemica.com

The reactivity of the coordinated 5-sulfosalicylate ligand is also a subject of study. The sulfonate group (SO₃⁻), being the conjugate base of a strong acid, generally forms weaker coordination bonds compared to the carboxylate and phenolate groups. wikipedia.org This can make the sulfonate linkage susceptible to displacement by solvent molecules, a reaction known as solvolysis. wikipedia.org In many cases, particularly in aqueous solutions, the sulfonate group may act as a non-coordinating counter-ion, with the metal center being preferentially coordinated by water molecules or the other donor sites on the ligand. onu.edu.uawikipedia.org This is exemplified in the crystal structures of some hexaaqua metal(II) 5-sulfosalicylates, where the sulfosalicylate anion is not in the primary coordination sphere but is held in the crystal lattice by hydrogen bonds. onu.edu.ua

Table 2: Stability and Reactivity Data for 5-Sulfosalicylate Metal Complexes

| Metal Ion | Property | Value / Observation | Conditions | Reference(s) |

|---|---|---|---|---|

| Fe(III) | Stoichiometry | 1:1 (predominant) | Acidic solution | odinity.com |

| Fe(III) | Stability Constant (β₁) | 420.45 ± 6.18 M⁻¹ | Aqueous solution | odinity.com |

| Co(II), Ni(II), Cu(II) | Stability Trend | Stability increases with increasing urea concentration in water. | Urea-water mixtures, 303 K | derpharmachemica.com |

| General | Reactivity | Forms complexes with metal oxides, hydroxides, carbonates. | Aqueous solution | onu.edu.uaresearchgate.net |

| General | Reactivity | Can undergo decarboxylation to 4-hydroxybenzenesulfonate. | Hydrothermal conditions | onu.edu.ua |

| General | Reactivity | Sulfonate group can be displaced by solvent molecules (solvolysis). | Polar solvents (e.g., water) | wikipedia.org |

Advanced Analytical Applications of 5 Sulfosalicylic Acid Dihydrate in Chemical and Biochemical Research

Protein Analysis Methodologies

5-Sulfosalicylic acid dihydrate is a crucial reagent in several protein analysis techniques, from preparing samples for detailed chromatographic analysis to fixing proteins within electrophoretic gels. chemicalbook.comsigmaaldrich.com

Protein Precipitation for Downstream Chromatographic Analysis (e.g., HPLC)

One of the significant applications of 5-sulfosalicylic acid dihydrate is in the precipitation of proteins from biological samples prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). abcam.comchemicalbook.com The process of protein precipitation is essential for removing high-abundance proteins that can interfere with the detection of low-abundance analytes. longdom.orgnih.gov

5-Sulfosalicylic acid effectively precipitates proteins, allowing for a cleaner sample matrix and thereby improving the accuracy and sensitivity of the subsequent analysis. abcam.comchemicalbook.com For instance, it has been successfully used to precipitate proteins in plasma samples before the HPLC analysis of various compounds, including mitoxantrone (B413), 6-mercaptopurine (B1684380), and doxorubicin (B1662922). sigmaaldrich.comsigmaaldrich.comscientificlabs.com This pretreatment step is critical for minimizing matrix effects and ensuring reliable quantification of the target molecules. nih.gov While other protein precipitants like trichloroacetic acid (TCA) and perchloric acid (PCA) are also used, 5-sulfosalicylic acid offers the advantage of requiring minimal sample dilution. nih.gov However, in some cases, it has been observed to cause an additional peak in the chromatogram that could interfere with the analyte of interest. longdom.org

Table 1: Applications of 5-Sulfosalicylic Acid Dihydrate in Protein Precipitation for HPLC Analysis This table is interactive. Users can sort and filter the data.

| Analyte | Matrix | Purpose of Precipitation | Reference |

|---|---|---|---|

| Mitoxantrone | Plasma | Removal of interfering proteins for accurate quantification. | sigmaaldrich.com |

| 6-Mercaptopurine | Plasma | Deproteinization to improve analytical sensitivity. | sigmaaldrich.com |

| Doxorubicin | Human Plasma | Quantification of the drug and its major metabolite. | sigmaaldrich.comscientificlabs.com |

Protein Fixation and Reduction in Electrophoretic Techniques (Agarose and Polyacrylamide Gels)

In the realm of electrophoresis, 5-sulfosalicylic acid dihydrate plays a vital role as a fixing agent for proteins in both agarose (B213101) and polyacrylamide gels. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Electrophoresis is a fundamental technique used to separate proteins based on their size, charge, or isoelectric point. thermofisher.com

After the electrophoretic separation, fixing the proteins within the gel matrix is a critical step to prevent their diffusion and to prepare them for staining and visualization. chemicalbook.com 5-Sulfosalicylic acid, often in combination with trichloroacetic acid, is a common component of fixing solutions. sigmaaldrich.comscientificlabs.comsigmaaldrich.com This solution helps to precipitate and immobilize the proteins, ensuring that the separated protein bands are sharp and well-defined. chemicalbook.com Its use has been tested and found suitable for various electrophoretic techniques, including polyacrylamide gel electrophoresis (PAGE), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and isoelectric focusing (IEF). sigmaaldrich.comscientificlabs.comsigmaaldrich.com The fixation process is essential for obtaining accurate and reproducible results in protein analysis. chemicalbook.com

Table 2: Use of 5-Sulfosalicylic Acid in Electrophoresis This table is interactive. Users can sort and filter the data.

| Electrophoresis Type | Gel Matrix | Role of 5-Sulfosalicylic Acid | Key Benefit | Reference |

|---|---|---|---|---|

| Protein Electrophoresis | Agarose, Polyacrylamide | Fixing solution component | Stabilizes and immobilizes proteins | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Pretreatment in Immunoassays for Matrix Protein Elimination

Immunoassays are highly sensitive methods for detecting and quantifying specific substances. However, the presence of matrix proteins in biological samples can cause significant interference, leading to inaccurate results. tandfonline.comresearchgate.net 5-Sulfosalicylic acid dihydrate has emerged as an effective pretreatment agent for eliminating this matrix interference. tandfonline.comresearchgate.netnih.gov

In a study developing an enzyme-linked immunosorbent assay (ELISA) for fluoroquinolones in fishery products, a 2% solution of 5-sulfosalicylic acid dihydrate was used to extract the samples. tandfonline.comnih.gov This pretreatment effectively removed the interfering matrix proteins without affecting the activity of the horseradish peroxidase (HRP) labeled IgG used in the assay. tandfonline.comnih.gov The result was a simpler, faster, and more cost-effective method for monitoring fluoroquinolone residues, with good recoveries and a low limit of detection. tandfonline.comnih.gov This demonstrates the ability of 5-sulfosalicylic acid to selectively precipitate interfering proteins while leaving the target analytes and assay components unaffected. researchgate.net

Metal Ion Detection and Quantification

Beyond its applications in protein analysis, 5-sulfosalicylic acid dihydrate is also a valuable tool for the detection and quantification of metal ions. chemicalbook.comsigmaaldrich.com Its ability to form stable, often colored, complexes with various metal ions makes it suitable for both colorimetric analysis and as a general chelating agent. chemicalbook.comonu.edu.ua

Colorimetric Methods for Specific Metal Ions (e.g., Iron, Titanium, Uranium)

The formation of colored complexes between 5-sulfosalicylic acid and certain metal ions provides the basis for simple and effective colorimetric detection methods. onu.edu.ua A notable example is its use in the determination of iron(III) ions. onu.edu.ua 5-Sulfosalicylic acid reacts with iron(III) to form very stable chelate complexes, which have a distinct color that can be measured to quantify the iron concentration. onu.edu.ua This reaction is so reliable that 5-sulfosalicylic acid is also used as an indicator in the complexometric titration of iron(III). onu.edu.ua

Furthermore, its complex-forming ability extends to other metals like copper, nickel, cobalt, and uranium, allowing it to be used to mask these elements in solution. onu.edu.uaacs.org

General Metal Scavenging and Chelating Applications

5-Sulfosalicylic acid dihydrate is recognized as a polyfunctional metal-chelating ligand. sigmaaldrich.comsigmaaldrich.com This means it can bind to metal ions at multiple points, forming stable coordination complexes. sigmaaldrich.comsigmaaldrich.com This property makes it a useful metal scavenger, capable of removing metal ions from solutions. abcam.comchemicalbook.com

Its chelating properties have been utilized in various applications, including the synthesis of metal coordination complexes and as a component in the development of new materials. sigmaaldrich.comrsc.org For example, it has been used as a chelating agent in the synthesis of cathode materials for lithium-ion batteries and in the development of metal-organic chelated electrolytes for aqueous zinc-ion batteries. rsc.orgnju.edu.cn In these applications, the ability of 5-sulfosalicylic acid to coordinate with metal ions is crucial for the performance and stability of the final product. rsc.orgnju.edu.cn

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Sulfosalicylic acid dihydrate |

| 6-mercaptopurine |

| Doxorubicin |

| Fluoroquinolones |

| Horseradish peroxidase |

| Iron |

| Methanol (B129727) |

| Mitoxantrone |

| Perchloric acid |

| Salicylic (B10762653) acid |

| Sodium dodecyl sulfate |

| Titanium |

| Trichloroacetic acid |

| Uranium |

Chromatographic Applications

5-Sulfosalicylic acid dihydrate is a versatile reagent in various chromatographic techniques, valued for its ability to facilitate the separation and detection of a wide range of analytes. Its utility spans from sample preparation in high-performance liquid chromatography to its use as a visualization agent in thin-layer chromatography.

Development of Reversed-Phase HPLC Protocols

A primary application of 5-sulfosalicylic acid in high-performance liquid chromatography (HPLC) is as a protein precipitating agent. sigmaaldrich.comabcam.com This is a crucial step in the analysis of biological samples, such as plasma, as it removes high-molecular-weight proteins that can interfere with the chromatographic system and obscure the detection of target analytes. sigmaaldrich.comchemicalbook.com

Short-chain Coenzyme A Esters: A reversed-phase HPLC protocol has been developed for the detection of short-chain coenzyme A esters from tissue samples, which utilizes 5-sulfosalicylic acid. sigmaaldrich.com In other methods, while perchloric acid is used for the initial extraction of acyl-CoA esters from tissue, subsequent purification steps are employed before HPLC analysis. nih.govresearchgate.net

Mitoxantrone: For the determination of the anticancer drug mitoxantrone in mouse plasma and tissue homogenates, 5-sulfosalicylic acid is used for sample preparation. nih.gov A method involving protein precipitation with the sequential addition of sulfosalicylic acid and acetonitrile (B52724) has been described. nih.gov This allows for the resolution of mitoxantrone on a C18 column with UV detection. nih.gov The use of 5-sulfosalicylic acid for protein precipitation from plasma samples prior to HPLC analysis of mitoxantrone is a documented technique. sigmaaldrich.comchemicalbook.com

6-Mercaptopurine: 5-Sulfosalicylic acid has been employed in the preparation of plasma samples for the HPLC analysis of the immunosuppressant drug 6-mercaptopurine. sigmaaldrich.comchemicalbook.com However, research comparing different protein precipitation methods found that while 5-sulfosalicylic acid was tested, it was found to cause an additional, interfering peak in the chromatogram that overlaid the 6-mercaptopurine peak. longdom.orglongdom.org In that particular study, precipitation with iced methanol was found to be a more suitable method as it resulted in the lowest protein concentration in the supernatant without producing an interfering peak. longdom.org

Doxorubicin: In the analysis of the chemotherapy agent doxorubicin, particularly in its pegylated liposomal form, 5-sulfosalicylic acid plays a key role in sample preparation. nih.govresearchgate.net One validated HPLC method for determining doxorubicin and its major metabolite in human plasma involves using Triton X-100 to disperse the liposome (B1194612), followed by protein precipitation with a 65% (w/v) solution of 5-sulfosalicylic acid dihydrate. nih.gov The resulting supernatant is then analyzed by reversed-phase HPLC. nih.govresearchgate.net

Table 1: Application of 5-Sulfosalicylic Acid in HPLC Sample Preparation

| Analyte | Role of 5-Sulfosalicylic Acid | Sample Matrix | Key Methodological Details |

| Mitoxantrone | Protein Precipitation | Mouse Plasma & Tissues | Sequential addition with acetonitrile before RP-HPLC with UV detection. nih.gov |

| 6-Mercaptopurine | Protein Precipitation | Human Plasma | Used for protein removal, though one study reported interfering peaks. sigmaaldrich.comlongdom.orglongdom.org |

| Doxorubicin | Protein Precipitation | Human Plasma | Used after liposome dispersion with Triton X-100, prior to RP-HPLC. nih.govresearchgate.net |

| Short-chain Coenzyme A esters | Component in detection protocol | Tissue Samples | Mentioned in a published reversed-phase HPLC protocol. sigmaaldrich.com |

Application as a Spray Reagent for Amino Acid Detection on Thin Layer Chromatography (TLC) Plates

5-Sulfosalicylic acid dihydrate is also utilized as a spray reagent for the detection of amino acids on thin-layer chromatography (TLC) plates. abcam.comfishersci.no TLC is a fundamental chromatographic technique for separating mixtures, and visualization of the separated, colorless compounds like amino acids requires a post-separation chemical reaction to produce colored spots. nih.govresearchgate.net

While ninhydrin (B49086) is a very common reagent for this purpose, known for its high sensitivity, it produces the same purple/violet color with most amino acids, making differentiation difficult. nih.govresearchgate.net The use of alternative or modified spray reagents is an area of active research to achieve distinguishable colors for easier and more rapid identification. nih.govresearchgate.netorientjchem.org 5-Sulfosalicylic acid has been identified as a reagent capable of visualizing amino acids on TLC plates, contributing to the analytical toolkit for protein and amino acid research. abcam.comfishersci.no

Role as a pH Buffering Agent and Indicator in Analytical Systems

Beyond its applications in chromatography and protein precipitation, 5-sulfosalicylic acid dihydrate serves as a pH buffering agent and indicator in various analytical systems. chemicalbook.comblitchem.com Its chemical structure, containing both a sulfonic acid and a carboxylic acid group, allows it to function as a weak acid and helps to maintain the pH of a solution within a specific range. chemicalbook.comblitchem.com

As a buffering agent, it is particularly effective in the pH range of 2.5 to 4.0. chemicalbook.com This property is valuable in many chemical and biochemical processes where precise pH control is critical for reaction kinetics, compound stability, or the performance of an analytical technique. chemimpex.com In pharmaceutical formulations, it can act as a pH adjuster and stabilizer, which can improve the solubility and bioavailability of active ingredients. chemimpex.com

In addition to buffering, 5-sulfosalicylic acid can act as a pH indicator. chemicalbook.comblitchem.com Its ability to form colored complexes with metal ions contributes to its utility in analytical chemistry for their detection. blitchem.comchemimpex.com The color development upon binding with metal ions is a distinct characteristic that meets the needs of certain analytical methods. blitchem.com

Table 2: pH-Related Properties of 5-Sulfosalicylic Acid Dihydrate

| Property | Description |

| Function | pH Buffering Agent, pH Indicator chemicalbook.comblitchem.com |

| Effective pH Range | 2.5 - 4.0 chemicalbook.com |

| Mechanism | Acts as a weak acid due to its sulfonic and carboxylic acid groups. chemicalbook.comblitchem.com |

| Applications | pH control in analytical systems; pH adjustment and stabilization in pharmaceutical formulations. chemicalbook.comchemimpex.com |

Catalytic Applications of 5 Sulfosalicylic Acid Dihydrate in Organic Synthesis

Organocatalytic Properties of 5-Sulfosalicylic Acid Dihydrate

5-Sulfosalicylic acid dihydrate (5-SSA·2H2O) has emerged as a significant organocatalyst in organic synthesis. Its utility stems from its nature as a Brønsted acid, which is both water-soluble and environmentally friendly. iau.ir This solid acid catalyst is characterized by its low cost, non-toxic nature, and stability in air, making it a practical and cost-effective choice for various chemical transformations. iau.ir

The catalytic activity of 5-SSA is attributed to its structural features. It possesses both a sulfonic acid group and a carboxylic acid group, which contribute to its acidic properties. The presence of these functional groups allows it to act as a proton donor, facilitating a variety of acid-catalyzed reactions. researchgate.net For instance, it can activate aldehydes by protonating the carbonyl group, thereby enhancing their susceptibility to nucleophilic attack. researchgate.net This activation is a key step in many organic reactions, including the synthesis of heterocyclic compounds. researchgate.net

The efficiency of 5-SSA as an organocatalyst has been demonstrated in several types of reactions. It has been successfully employed in the synthesis of coumarin (B35378) derivatives via the Pechmann condensation, and in the preparation of 2,3-dihydroquinazolinone derivatives. rasayanjournal.co.inrjlbpcs.com In these syntheses, 5-SSA offers several advantages, including mild reaction conditions, short reaction times, and simple workup procedures that often avoid the need for chromatographic purification. rasayanjournal.co.in Furthermore, the catalyst has shown good reusability in some cases, which adds to its appeal from a green chemistry perspective. iau.irrasayanjournal.co.in Its application in multicomponent reactions further highlights its versatility, enabling the synthesis of complex molecules in a single step. researchgate.netresearchgate.net

Multicomponent Reaction Catalysis

5-Sulfosalicylic acid dihydrate (5-SSA·2H2O) has proven to be a highly effective catalyst in multicomponent reactions (MCRs), which are processes where multiple starting materials react to form a single product in a one-pot synthesis. researchgate.netresearchgate.net These reactions are prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov The use of 5-SSA as a catalyst in MCRs offers numerous benefits, including the use of an inexpensive, reusable, non-toxic, and metal-free catalyst, along with mild reaction conditions and straightforward workup procedures. researchgate.net

Synthesis of Highly Functionalized Piperidines

5-Sulfosalicylic acid has been utilized as an organocatalyst in the multicomponent synthesis of highly derivatized piperidine (B6355638) molecules. researchgate.net Piperidines are important heterocyclic scaffolds found in a wide array of natural products and biologically active compounds. researchgate.net The synthesis catalyzed by 5-SSA typically involves the reaction of aromatic aldehydes, aromatic anilines, and β-ketoesters at room temperature. researchgate.net This method is advantageous due to its use of readily available precursors and mild reaction conditions. researchgate.net

The reaction proceeds to generate highly functionalized piperidines in good yields. researchgate.net The catalyst's role is crucial in facilitating the key bond-forming steps of the reaction cascade. While specific yield data for 5-SSA catalyzed piperidine synthesis is not detailed in the provided search results, the literature on MCRs for piperidine synthesis using other acid catalysts like acetic acid shows good yields can be achieved. researchgate.netscite.ai

Table 1: Catalysts Used in the Synthesis of Highly Functionalized Piperidines via Multicomponent Reactions

| Catalyst | Key Features | Reference |

| Acetic acid | Acts as both solvent and catalyst. | researchgate.net |

| Bismuth nitrate | Effective catalyst for the reaction. | researchgate.net |

| Iodine | Used as a catalyst in MCRs for piperidine synthesis. | researchgate.net |

| L-proline/TFA | An example of an organocatalytic system. | researchgate.net |

| 5-Sulfosalicylic acid | Inexpensive, reusable, non-toxic, and metal-free organocatalyst. | researchgate.net |

Synthesis of Polyfunctional 3-Pyrrolin-2-one Molecules

A significant application of 5-sulfosalicylic acid dihydrate is in the one-pot, four-component synthesis of polyfunctional 3-pyrrolin-2-one molecules. researchgate.netresearchgate.net These compounds are important structural motifs in various bioactive natural products. nih.gov The reaction utilizes dialkyl acetylenedicarboxylates, amines, and either formaldehyde (B43269) or aromatic aldehydes, with 5-SSA acting as the organocatalyst at room temperature. researchgate.netresearchgate.net

This synthetic approach offers several notable advantages, including short reaction times, an environmentally friendly procedure, excellent yields, and broad applicability across different substrates. researchgate.net The catalyst, being cost-effective, easily accessible, and biodegradable, further enhances the green credentials of this methodology. researchgate.net The mechanism involves the catalyst activating the aldehyde through protonation, which facilitates the nucleophilic attack of an enamine intermediate. researchgate.net It also aids in the subsequent cyclization step by stabilizing the intermediates, leading to efficient product formation. researchgate.net

Table 2: Synthesis of Polyfunctional 3-Pyrrolin-2-one Molecules Catalyzed by 5-Sulfosalicylic Acid Dihydrate

| Reactants | Catalyst | Conditions | Key Advantages | Reference |

| Dialkyl acetylenedicarboxylates, amines, formaldehyde/aromatic aldehydes | 5-Sulfosalicylic acid dihydrate (5-SSA·2H2O) | Room temperature | Short reaction time, eco-friendly, excellent yield, broad substrate applicability, cost-effective and biodegradable catalyst. | researchgate.netresearchgate.net |

Biomass Deconstruction and Fractionation Catalysis

5-Sulfosalicylic acid (5-SSA) has been identified as an effective catalyst for the deconstruction and fractionation of woody biomass. researchgate.net This process is a crucial first step in the valorization of lignocellulosic biomass into biofuels, materials, and chemicals. wmich.edu 5-SSA's dual functionality as both a catalyst and a hydrotropic solvent makes it particularly effective in this application. researchgate.netwmich.edu

In this context, 5-SSA acts as an acid hydrotrope, efficiently and rapidly fractionating biomass like poplar in an aqueous solution under mild conditions. researchgate.netirtree.com The process involves the deconstruction of the recalcitrant intercellular structure of the biomass, leading to the dissolution of lignin (B12514952) and hemicellulose, and facilitating the release of glucose through subsequent enzymatic hydrolysis. researchgate.net

Under optimal conditions, which involve an 80 wt% aqueous 5-SSA solution at 110 °C for 60 minutes, a significant lignin removal rate of approximately 69.97% has been achieved. researchgate.netresearchgate.net Concurrently, a cellulose (B213188) recovery yield of over 80.18% and a saccharification yield of 76.1% were obtained. researchgate.netresearchgate.net The catalytic action of 5-SSA involves the cleavage of ether bonds to depolymerize lignin and hemicellulose. researchgate.net Simultaneously, it acts as a solvent by forming clusters and aggregates in water that dissolve the lignin macromolecules. researchgate.netresearchgate.net Density functional theory (DFT) studies have indicated that strong hydrogen bonding interactions between 5-SSA and lignin fragments contribute to the breakdown of the hydrogen-bonding network within the lignin structure. researchgate.netresearchgate.net

Table 3: Optimal Conditions and Results for Poplar Biomass Fractionation using 5-Sulfosalicylic Acid

| Parameter | Value | Reference |

| 5-SSA Concentration | 80 wt% aqueous solution | researchgate.netresearchgate.net |

| Temperature | 110 °C | researchgate.netresearchgate.net |

| Time | 60 minutes | researchgate.netresearchgate.net |

| Lignin Removal Rate | ~69.97% | researchgate.netresearchgate.net |

| Cellulose Recovery Yield | >80.18% | researchgate.netresearchgate.net |

| Saccharification Yield | 76.1% | researchgate.netresearchgate.net |

Spectroscopic and Computational Investigations of 5 Sulfosalicylic Acid Dihydrate

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a key analytical tool for identifying functional groups and understanding the bonding within a molecule. For 5-Sulfosalicylic acid dihydrate, both Infrared (IR) and Raman spectroscopy, including its surface-enhanced variant, have provided significant insights.

The IR and Raman spectra of 5-Sulfosalicylic acid have been recorded and analyzed to identify its characteristic vibrational modes. Computational methods, such as Density Functional Theory (DFT) using the B3LYP/6–31G* basis set, have been employed to compute the vibrational wavenumbers and assist in the assignment of spectral bands.

The analysis reveals characteristic vibrations associated with the molecule's primary functional groups: the carboxyl, sulfonyl, and hydroxyl groups. Key spectral features include the stretching vibrations of C=O, C-S, and SO₂, as well as C-H stretching modes.

Table 1: Characteristic Vibrational Modes for 5-Sulfosalicylic Acid

| Vibrational Mode | Description |

|---|---|

| ν(C=O) | Stretching vibration of the carbonyl group in the carboxylic acid moiety. |

| ν(C-S) | Stretching vibration of the carbon-sulfur bond. |

| **ν(SO₂) ** | Stretching vibrations of the sulfonyl group. |

| ν(C-H) | Stretching vibrations of the carbon-hydrogen bonds on the aromatic ring. |

This table summarizes the key vibrational modes identified through IR and Raman spectroscopy.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides a significant enhancement of the Raman signal for molecules adsorbed onto a rough metal surface. This method offers insights into the molecule's orientation and interaction with the substrate.

For 5-Sulfosalicylic acid, SERS analysis shows a notable intensity enhancement for the stretching modes of the carbonyl (C=O), carbon-sulfur (C-S), and sulfonyl (SO₂) groups. This finding suggests that the molecule adsorbs onto the metal surface through both the carboxyl and sulfonyl functional groups. Based on this spectral evidence, a tilted orientation of the molecule on the substrate has been proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the hydrogen and carbon framework of 5-Sulfosalicylic acid dihydrate. The spectra are typically recorded in a solvent such as Deuterium Oxide (D₂O).

The ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons. chemicalbook.com The chemical shifts provide information about the electronic environment of each proton on the benzene (B151609) ring. chemicalbook.com

Table 2: ¹H NMR Chemical Shift Data for 5-Sulfosalicylic Acid Dihydrate in D₂O

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 8.304 |

| B | 7.925 |

Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule, including those in the aromatic ring and the carboxylic acid group. chemicalbook.com

Table 3: ¹³C NMR Chemical Shift Data for 5-Sulfosalicylic Acid Dihydrate in D₂O

| Peak | Chemical Shift (ppm) |

|---|---|

| 1 | 172.10 |

| 2 | 162.97 |

| 3 | 135.05 |

| 4 | 133.70 |

| 5 | 129.27 |

| 6 | 118.71 |

Data sourced from ChemicalBook. chemicalbook.com

A review of the available scientific literature did not yield specific studies utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) for the analysis of intermolecular interactions in 5-Sulfosalicylic acid dihydrate.

A review of the available scientific literature did not yield specific studies utilizing Diffusion-Ordered Spectroscopy (DOSY) to investigate the molecular aggregation or dispersibility of 5-Sulfosalicylic acid dihydrate.

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 5-Sulfosalicylic acid dihydrate | C₇H₆O₆S · 2H₂O |

X-ray Photoelectron Spectroscopy (XPS) for Protonation State Determination

X-ray Photoelectron Spectroscopy (XPS) has emerged as a sensitive and powerful technique for determining the protonation state of functional groups, particularly nitrogen, in solid-state organic compounds. acs.orgnih.gov This method is instrumental in distinguishing between the formation of a salt, where a proton is fully transferred from an acid to a base, and a co-crystal, where the components are linked by hydrogen bonds without complete proton transfer. rsc.org

In the context of complexes involving 5-sulfosalicylic acid, XPS provides direct evidence of proton transfer. researchgate.net 5-Sulfosalicylic acid is a strong acid capable of protonating other molecules. scientificlabs.co.uk When it reacts with a basic compound, such as one containing a nitrogen atom, the transfer of a proton to the nitrogen atom results in a significant change in the local electronic environment of that atom. This change is directly observable in the XPS spectrum.

A key indicator of protonation is the binding energy of the core-level electrons of the atom accepting the proton. For nitrogen, the formation of a protonated species (e.g., C=NH⁺) leads to a noticeable increase in the N 1s binding energy compared to its unprotonated form (C=N). acs.org This chemical shift to a higher binding energy occurs because the positive charge on the protonated nitrogen atom holds its core electrons more tightly. rsc.org

For instance, in a study of a complex formed between theophylline (B1681296) and 5-sulfosalicylic acid dihydrate, XPS was used to establish the compound as a salt. acs.orgresearchgate.net The presence of a distinct N 1s peak at a higher binding energy, characteristic of a protonated nitrogen (C=NH⁺), confirmed that proton transfer from the 5-sulfosalicylic acid to the theophylline molecule had occurred. acs.orgnih.gov Similarly, in a complex of 4,4'-bipyridine (B149096) and 5-sulfosalicylic acid, XPS analysis revealed two separate N 1s signals of equal intensity. acs.org One signal corresponded to the unprotonated nitrogen atom in the bipyridine, while the other, at a higher binding energy of 401.33 eV, was assigned to the protonated nitrogen, confirming the formation of a 1:1 salt. acs.org

The ability of XPS to provide the stoichiometry between protonated and unprotonated sites by analyzing the intensity ratio of their respective peaks further enhances its utility. acs.org This makes XPS an invaluable tool for characterizing the nature of acid-base complexes in the solid state. nih.gov

Table 1: Representative N 1s XPS Binding Energies for Protonation State Analysis in Complexes with 5-Sulfosalicylic Acid

| Compound/Complex | Nitrogen Environment | N 1s Binding Energy (eV) | Protonation State | Source |

| Theophylline/5-sulfosalicylic acid salt | C–N/N=CO | 401.0 | Unprotonated | rsc.org |

| Theophylline/5-sulfosalicylic acid salt | C=NH⁺ | 401.9 | Protonated | rsc.org |

| 4,4'-Bipyridine/5-sulfosalicylic acid salt | C=N | 399.40 | Unprotonated | acs.org |

| 4,4'-Bipyridine/5-sulfosalicylic acid salt | C=NH⁺ | 401.33 | Protonated | acs.org |

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) calculations and molecular modeling serve as essential computational tools that complement experimental techniques like XPS and solid-state NMR in the investigation of 5-sulfosalicylic acid dihydrate and its complexes. acs.orgresearchgate.net DFT allows for the optimization of molecular structures and the calculation of various electronic and energetic properties, providing deep insights into molecular interactions and reactivity. nih.govmdpi.com

In a detailed computational study of 5-sulfosalicylic acid, quantum chemical calculations were performed using the Gaussian 09W software package with the B3LYP/6-311G++(d,p) basis set. researchgate.net Such calculations can determine the optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide evidence of the molecule's chemical reactivity and kinetic stability. researchgate.net The molecular electrostatic potential (MESP) can also be calculated to identify the most reactive sites within the molecule for electrophilic and nucleophilic attack. nih.gov

Molecular modeling based on DFT can also be used to simulate crystal structures and analyze non-covalent interactions, such as hydrogen bonding, which are crucial in the complexes formed by 5-sulfosalicylic acid. mdpi.com For example, Hirshfeld surface analysis, derived from the calculated electron density, can be used to visualize and quantify intermolecular contacts within a crystal lattice. mdpi.com These computational approaches are not limited to isolated molecules but can also be applied to periodic systems to simulate the crystalline environment, offering a more accurate representation of the solid state. mdpi.com

Table 2: Selected Parameters from DFT Calculations of 5-Sulfosalicylic Acid

| Calculated Property | Method/Basis Set | Description | Source |

| Optimized Molecular Structure | DFT / B3LYP/6-311G++(d,p) | Provides the lowest energy conformation, including bond lengths and angles. | researchgate.net |

| HOMO-LUMO Energy Gap | TD-DFT / CPCM | Indicates the chemical reactivity and kinetic stability of the molecule. | researchgate.net |

| Molecular Electrostatic Potential (MESP) | DFT | Maps the charge distribution to predict sites for intermolecular interactions. | nih.gov |

| Atomic Charges | Mulliken, ChelpG, NBO | Calculates the partial charge on each atom to understand charge distribution. | nih.gov |

Biochemical and Biomedical Research Applications of 5 Sulfosalicylic Acid Dihydrate

Biological Activity Studies

The biological activities of 5-sulfosalicylic acid and its derivatives are a significant area of research, with investigations into their antioxidant, anti-inflammatory, analgesic, and anticancer properties.

5-Sulfosalicylic acid is recognized for its antioxidant activities. medchemexpress.com This property is a key aspect of its use in various research applications, including its role in mitigating oxidative stress. chemicalbook.com In studies on cut flowers, its antioxidant effects are linked to the prolongation of vase life by protecting against cellular damage caused by reactive oxygen species. dntb.gov.ua Research suggests that its ability to reduce lipid peroxidation and maintain membrane integrity is a manifestation of its antioxidant capacity. researchgate.net

Derivatives of salicylic (B10762653) acid are a well-established class of compounds possessing anti-inflammatory, analgesic, and antipyretic properties. unair.ac.id Research has focused on synthesizing and evaluating various derivatives to enhance potency and reduce side effects. nih.gov For instance, certain acyl-salicylic acid derivatives have demonstrated significant analgesic activity, in some cases exceeding that of aspirin (B1665792). unair.ac.id

Studies on 5-aminosalicylic acid (5-ASA) derivatives, which are structurally related to 5-sulfosalicylic acid, have shown their efficacy in treating chronic inflammatory bowel disease. nih.gov Novel 5-aminosalicylic acid derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some compounds showing activity comparable to indomethacin (B1671933) and acting as inhibitors of myeloperoxidase, an enzyme involved in inflammation. arabjchem.orgresearchgate.net

The table below summarizes the findings of selected studies on the anti-inflammatory and analgesic properties of salicylic acid derivatives.

| Derivative Type | Research Focus | Key Findings |

| Acyl-salicylic acid derivatives | Analgesic activity and COX-2 inhibition | Some derivatives showed higher analgesic activity than aspirin. unair.ac.id |

| 5-Aminosalicylic acid (5-ASA) derivatives | Anti-inflammatory and myeloperoxidase inhibition | Derivatives demonstrated anti-inflammatory activity comparable to indomethacin. arabjchem.orgresearchgate.net |

| 4- and 5-substituted heteroarylsalicylic acids | Anti-inflammatory and analgesic potency | Achieved a significant improvement in therapeutic index over aspirin. nih.gov |

5-Sulfosalicylic acid has demonstrated efficacy against breast cancer cell lines, such as MCF-7, with observations of reduced toxicity. medchemexpress.com Research into various compounds has highlighted the potential for inducing cytotoxicity in MCF-7 cells. For example, studies on other chemical agents have shown the ability to induce apoptosis and inhibit cell proliferation in this cell line. nih.govuiowa.edu The mechanism of action often involves the induction of apoptosis, characterized by DNA fragmentation and morphological changes indicative of programmed cell death. nih.gov The investigation of plant extracts and synthetic compounds continues to be an active area of research for identifying new agents with anticancer potential against cell lines like MCF-7. nih.gov

The table below presents data from a study on a monobenzyltin compound, illustrating the type of data generated in anticancer research against MCF-7 cells.

| Compound | Cell Line | IC50 Value (µg/mL) after 48h |

| Compound C1 (monobenzyltin Schiff base) | MCF-7 | 2.5 ± 0.50 |

| Compound C1 (monobenzyltin Schiff base) | WRL-68 (normal cell line) | >30 |

| Data from a study on a monobenzyltin compound, not 5-Sulfosalicylic acid, presented for illustrative purposes of anticancer activity research on MCF-7 cells. nih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoenzymes)

5-Sulfosalicylic acid has been investigated for its inhibitory effects on various enzymes. A notable area of study is its interaction with human carbonic anhydrase (CA) isoenzymes. nih.gov Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

A study investigating the inhibition of two human cytosolic carbonic anhydrase isozymes, hCA I and hCA II, by a series of salicylic acid derivatives found that 5-sulfosalicylic acid acted as an inhibitor for both. nih.gov The inhibition mechanism for most of the tested salicylic acid derivatives was determined to be noncompetitive. nih.gov

The inhibitory activity is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below shows the IC50 values for 5-sulfosalicylic acid against hCA I and hCA II.

| Enzyme Isozyme | 5-Sulfosalicylic Acid IC50 Value |

| Human Carbonic Anhydrase I (hCA I) | 0.42 mM |

| Human Carbonic Anhydrase II (hCA II) | 0.29 mM |

| Data from a study on the inhibition of human cytosolic carbonic anhydrase isozymes. nih.gov |

Further research has been conducted on the inhibition of various CA isozymes, including membrane-bound and tumor-associated forms, by a range of compounds, highlighting the ongoing interest in developing selective CA inhibitors. nih.govsigmaaldrich.comgriffith.edu.au

Applications in Plant Physiology Research (e.g., Effect on Vase Life of Cut Flowers)

5-Sulfosalicylic acid is utilized in plant physiology research, particularly in studies aimed at extending the vase life of cut flowers. Its application has shown positive effects on the postharvest quality of several flower species.

In studies on lilium cut flowers, treatment with 1.5 mM 5-sulfosalicylic acid, both pre- and post-harvest, extended the vase life by two days compared to controls. researchgate.net This treatment also resulted in more stable petal membranes. researchgate.net Similarly, for gladiolus cut flowers, the use of 5-sulfosalicylic acid in the vase solution at concentrations of 100-200 ppm led to faster floret opening and an increased number of opened florets. ekb.eg It also increased the amount of absorbed vase solution. ekb.eg

The beneficial effects of 5-sulfosalicylic acid in this context are attributed to several factors, including its ability to protect chlorophyll, delay senescence, and enhance the relative water content of leaves. ekb.eg It is believed that these effects may be related to the induction of antioxidant compounds and the inhibition of enzymes that contribute to degradation. researchgate.net

The table below summarizes the effects of 5-sulfosalicylic acid on the vase life of different cut flowers.

| Flower Species | Treatment Concentration | Observed Effects |

| Lilium (Lilium longiflorum) | 1.5 mM (pre- and post-harvest) | Extended vase life by 2 days, increased petal membrane stability. researchgate.net |

| Gladiolus | 100-200 ppm (in vase solution) | Faster and more numerous floret opening, increased vase solution uptake. ekb.eg |

| Tuberose (Polianthes tuberosa) | Vase solution | Significantly increased vase life and number of opened flowers, decreased floret abscission. researchgate.net |

Supramolecular Chemistry and Crystal Engineering Involving 5 Sulfosalicylic Acid Dihydrate

5-Sulfosalicylic acid (SSA), particularly in its dihydrate form, is a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. Its structure, featuring three distinct functional groups—sulfonic acid, carboxylic acid, and a hydroxyl group—provides a versatile platform for constructing complex molecular assemblies. These functional groups can act as multiple hydrogen bond donors and acceptors, enabling the formation of intricate and predictable non-covalent interactions. This versatility allows for the rational design of novel crystalline materials, including proton-transfer salts and co-crystals, with tailored structural and physical properties.

Environmental Analytical Chemistry Applications of 5 Sulfosalicylic Acid Dihydrate

Analysis of Pollutants and Contaminants in Environmental Matrices (e.g., Soil, Water, Air)

5-Sulfosalicylic acid dihydrate (SSA) serves as a versatile and crucial reagent in the environmental analytical chemistry field. Its utility stems primarily from its molecular structure, which contains carboxyl, hydroxyl, and sulfonic acid functional groups. These groups make it an excellent chelating agent, capable of forming stable, often colored, complexes with a wide range of metal ions. This characteristic is extensively exploited for the detection and quantification of metallic pollutants in various environmental compartments. Furthermore, its ability to precipitate proteins allows for its use in sample preparation for the analysis of organic contaminants.

Application in Water Analysis

In the context of water quality monitoring, 5-sulfosalicylic acid dihydrate is frequently employed as a chromogenic reagent in spectrophotometric methods for the determination of heavy metal concentrations. researchgate.netresearchgate.net Its ability to form water-soluble complexes with metal ions makes it particularly suitable for analyzing aqueous samples.